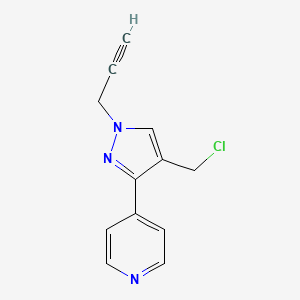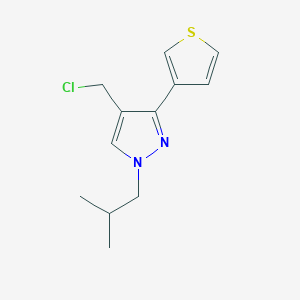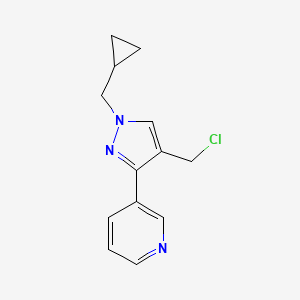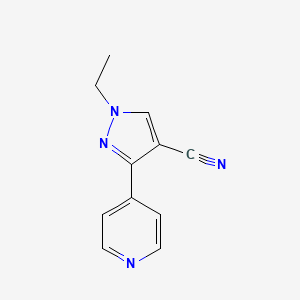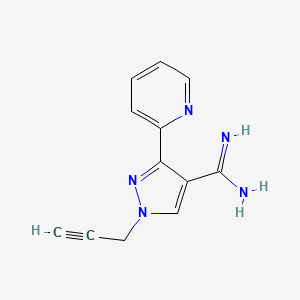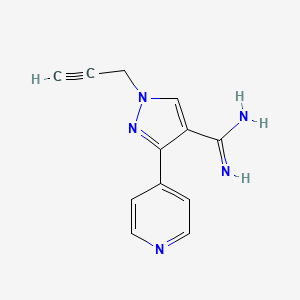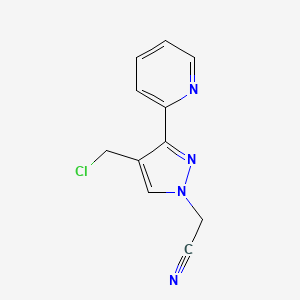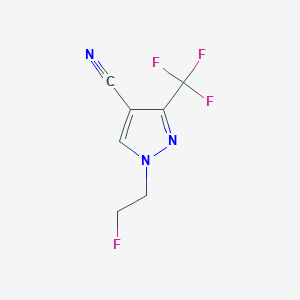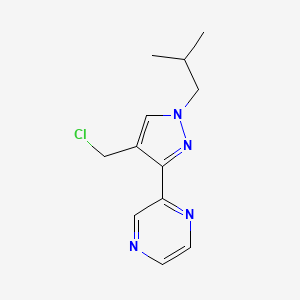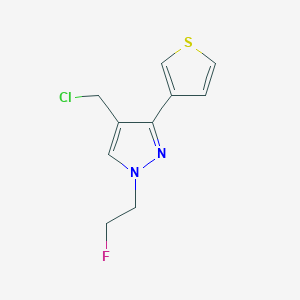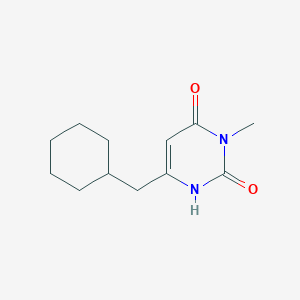
6-(Cyclohexylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
The compound “6-(Cyclohexylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The cyclohexylmethyl group suggests that this compound might have unique properties compared to other pyrimidones .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a cyclohexylmethyl group . The pyrimidine ring is planar, and the cyclohexylmethyl group would add some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
As a pyrimidone, this compound could potentially undergo a variety of chemical reactions. For instance, the carbonyl groups in the pyrimidine ring could be involved in nucleophilic addition reactions . The cyclohexylmethyl group could also participate in reactions typical of cycloalkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrimidine ring could contribute to its aromaticity and potentially its UV/Vis absorption properties . The cyclohexylmethyl group could influence its hydrophobicity and thus its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
Studies on related tetrahydropyrimidine-2,4-diones reveal significant interest in their crystal structures and molecular interactions. For instance, the analysis of related compounds showed their crystal structures to be characterized by nearly planar pyrimidine rings and specific hydrogen bonding patterns that facilitate the formation of dimers and other complex molecular assemblies. These structural features are crucial for understanding the chemical and physical properties of such compounds, with implications for materials science and molecular design (N. R. El‐Brollosy et al., 2012).
Synthesis and Chemical Reactions
The regioselective synthesis of pyrimidine-annelated heterocycles from related compounds demonstrates the versatility of these molecules as precursors in organic synthesis. Such research underscores the potential for creating a wide array of heterocyclic compounds with varying biological and chemical properties, which could be relevant for pharmaceutical development and synthetic chemistry (K. Majumdar et al., 2001).
Electrocatalytic Applications
Research into the electrocatalytic cyclization of related compounds highlights their potential application in the synthesis of novel organic materials. This work, focused on selective formation of spirobarbituric dihydrofurans, showcases the use of such compounds in green chemistry and materials science, where electrocatalysis offers a more environmentally friendly alternative to traditional synthetic routes (M. Elinson et al., 2021).
Theoretical Investigations and Nonlinear Optical Applications
Theoretical studies on the molecular structure and vibrational spectra of related tetrahydropyrimidine-2,4-diones, as well as investigations into their HOMO-LUMO energy gaps and NBO analyses, provide insights into their electronic properties. Such compounds have been identified as potential candidates for nonlinear optical (NLO) applications due to their significant hyperpolarizability. This opens avenues for their use in developing new materials for optoelectronics and photonics (E. S. Al-Abdullah et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(cyclohexylmethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14-11(15)8-10(13-12(14)16)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJFLSYTUPJCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclohexylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



